molecular formula C15H14O2S B12541122 Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- CAS No. 794525-98-7

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-

Cat. No.: B12541122
CAS No.: 794525-98-7
M. Wt: 258.3 g/mol
InChI Key: BSERVJJSENUZQO-SFHVURJKSA-N
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Description

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- is a chiral sulfinyl-substituted aromatic aldehyde. The sulfinyl group (S=O) at the 2-position of the benzene ring introduces significant polarity and stereochemical complexity, distinguishing it from simpler alkyl or halogen-substituted analogs.

Properties

CAS No.

794525-98-7

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]acetaldehyde

InChI

InChI=1S/C15H14O2S/c1-12-6-8-14(9-7-12)18(17)15-5-3-2-4-13(15)10-11-16/h2-9,11H,10H2,1H3/t18-/m0/s1

InChI Key

BSERVJJSENUZQO-SFHVURJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CC=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CC=O

Origin of Product

United States

Preparation Methods

Procedure:

  • Sulfide Synthesis :

    • React 4-methylbenzenethiol with 2-bromobenzeneacetaldehyde in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.
    • Yield: ~85% (purified via silica gel chromatography).
  • Asymmetric Oxidation :

    • Use a titanium-based catalyst system: Ti(OiPr)₄/(+)-Diethyl tartrate (DET) in a 1:2 molar ratio.
    • Add tert-butyl hydroperoxide (TBHP) as the oxidizer at −20°C in dichloromethane.
    • Reaction time: 48–72 hours.
    • Enantiomeric Excess (ee) : 78–92%.

Key Data :

Parameter Value Source
Catalyst Loading 10 mol% Ti(OiPr)₄
Temperature −20°C → 4°C
Oxidizer TBHP (2 equiv)
Isolated Yield 65–72%

Chiral Auxiliary-Mediated Synthesis

This method employs a chiral auxiliary to control stereochemistry during sulfinyl group installation.

Procedure:

  • Auxiliary Attachment :

    • React 2-bromobenzeneacetaldehyde with (S)-(−)-menthol sulfinate in THF at −78°C.
    • Use n-BuLi as a base to generate the sulfinate intermediate.
  • Sulfoxide Formation :

    • Quench with aqueous NH₄Cl and extract with ethyl acetate.
    • Purify via recrystallization (hexane/EtOAc).
    • ee : >95%.

Advantages :

  • High stereochemical control.
  • Avoids transition-metal catalysts.

Limitations :

  • Requires stoichiometric chiral auxiliaries, increasing cost.

Friedel-Crafts Sulfurization Followed by Oxidation

A two-step process leveraging Friedel-Crafts alkylation and subsequent oxidation.

Procedure:

  • Friedel-Crafts Reaction :

    • React benzeneacetaldehyde with 4-methylbenzenesulfenyl chloride in the presence of AlCl₃ (1.2 equiv) in CH₂Cl₂ at 0°C.
    • Stir for 4 hours to form the sulfide intermediate.
  • Oxidation to Sulfoxide :

    • Treat with meta-chloroperbenzoic acid (mCPBA) in CHCl₃ at 0°C for 2 hours.
    • Diastereomeric Ratio (dr) : 3:1 (S:R).

Key Data :

Step Conditions Yield
Friedel-Crafts AlCl₃, CH₂Cl₂, 0°C 78%
Oxidation mCPBA, CHCl₃ 82%

Kinetic Resolution of Racemic Sulfoxides

Racemic sulfoxide mixtures are resolved using chiral stationary-phase chromatography or enzymatic methods.

Chromatographic Resolution:

  • Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase.
  • ee : >99% for both enantiomers.

Enzymatic Resolution:

  • Lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer of acetylated sulfoxides.
  • Conversion : 45–50% (remaining (S)-enantiomer >98% ee).

Comparative Analysis of Methods

Method ee (%) Yield (%) Cost Scalability
Asymmetric Oxidation 78–92 65–72 Moderate Industrial
Chiral Auxiliary >95 60–68 High Laboratory
Friedel-Crafts 75 78–82 Low Pilot-scale
Kinetic Resolution >99 40–50 Very High Niche

Challenges and Optimization Strategies

  • Oxidation Over-Run : Excessive oxidation converts sulfoxide to sulfone. Mitigated by controlling TBHP stoichiometry.
  • Byproduct Formation : Use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) reduces side reactions in Friedel-Crafts steps.
  • Temperature Sensitivity : Low-temperature (−20°C) oxidation improves enantioselectivity.

Industrial-Scale Considerations

The asymmetric oxidation route (Method 1) is preferred for large-scale production due to:

  • Compatibility with continuous flow reactors.
  • Recyclability of Ti-based catalysts.
  • Lower environmental impact compared to stoichiometric auxiliaries.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the acetaldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzeneacetaldehyde compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Chirality: The S-configuration of the sulfinyl group introduces stereoselectivity, a feature absent in non-chiral analogs like 4-methylphenylacetaldehyde .
  • Molecular Weight: Dimethylamino-substituted analogs (e.g., CAS 53868-38-5) exhibit higher molecular weights due to additional nitrogen and methyl groups .

Physicochemical and Functional Properties

Volatility and Odor Profiles

  • Benzeneacetaldehyde Derivatives : Simple alkyl-substituted analogs like 4-methylphenylacetaldehyde are volatile (boiling point ~220°C) and contribute to "honey" or "floral" aromas in fermented products and rose cultivars .
  • Fluorinated Derivatives : 2-(4-Fluorophenyl)acetaldehyde (CAS 1736-67-0) may exhibit altered electronic properties, impacting reactivity in nucleophilic additions .

Stability and Reactivity

  • Thermal Stability : Benzeneacetaldehyde derivatives are heat-sensitive; for example, benzeneacetaldehyde is only detected during roasting at 150°C but degrades at higher temperatures .

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